![molecular formula C18H13N3O4S2 B2928253 Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate CAS No. 862976-85-0](/img/structure/B2928253.png)
Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
This compound contains several interesting functional groups, including a dioxolo group, a benzothiazol group, and an amino group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The dioxolo and benzothiazol groups both contain ring structures, which can contribute to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could affect its solubility and stability .Scientific Research Applications
Anticonvulsant Agent Development
This compound has been evaluated for its potential as an anticonvulsant agent . The synthesis of related [1,3]dioxolo-chromeno[2,3-b]pyridines has shown significant promise in preclinical seizure models, suggesting that derivatives of Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate could serve as effective neurotherapeutic agents .
Fluorescent Dye Modification
The structural motif of this compound is similar to that found in certain fluorescent dyes. Adjusting the photophysical properties of these dyes, such as absorption and emission wavelengths, can be achieved by modifying the sulfur content in the dioxolo-benzodioxole system . This can be particularly useful in developing dyes for microscopy and imaging in biosciences.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have broad applications in pharmaceuticals, agrochemicals, and dyes. The efficient one-pot synthesis approach mentioned in the literature could be applied to Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate to generate novel derivatives .
Molecular Docking Studies
Molecular docking studies of analogs of this compound have revealed stable interactions with the GABA A receptor, indicating potential for the development of drugs targeting this receptor . This could lead to new treatments for neurological disorders.
Neurotoxicity and Hepatotoxicity Screening
Derivatives of this compound have been screened for neurotoxicity and hepatotoxicity, which is crucial in the early stages of drug development. This ensures that only compounds with a favorable safety profile proceed to further stages of drug development .
Lead Compound for Drug Development
With its significant anticonvulsant activity and good toxicity profile, this compound and its analogs are considered valid leads for the development of future effective neurotherapeutic agents . This highlights its importance in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout . This assay is suitable to determine accurate binding constants for inhibitors against enzymes of the histone deacetylase family .
Biochemical Pathways
The affected pathways involve the polyamine metabolism . Polyamines were reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Result of Action
The compound has been used to identify the first inhibitors against three members of the histone deacetylase family from pseudomonas aeruginosa . The compounds were characterized in terms of potency and selectivity profile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-2-23-16(22)9-3-4-10-14(5-9)26-17(19-10)21-18-20-11-6-12-13(25-8-24-12)7-15(11)27-18/h3-7H,2,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEZSVAYKOSPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate |
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